molecular formula C12H17NOS B4949625 1-[(5-ethyl-3-thienyl)carbonyl]piperidine

1-[(5-ethyl-3-thienyl)carbonyl]piperidine

Cat. No. B4949625
M. Wt: 223.34 g/mol
InChI Key: RYNXVOOHXBLRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-3-thienyl)carbonyl]piperidine, also known as ETP or etiprazine, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the late 1970s and has since gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[(5-ethyl-3-thienyl)carbonyl]piperidine is not fully understood. However, it is believed to act as a partial agonist at the kappa opioid receptor and a partial antagonist at the mu opioid receptor. This dual mechanism of action is thought to contribute to its anxiolytic, analgesic, and antipsychotic effects.
Biochemical and Physiological Effects:
1-[(5-ethyl-3-thienyl)carbonyl]piperidine has been found to have several biochemical and physiological effects. It has been shown to reduce anxiety and stress levels in animal models. It has also been found to have analgesic effects, reducing pain sensitivity in animals. Additionally, 1-[(5-ethyl-3-thienyl)carbonyl]piperidine has been shown to have antipsychotic effects, reducing the symptoms of schizophrenia in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-ethyl-3-thienyl)carbonyl]piperidine in lab experiments is its high potency and selectivity for the kappa opioid receptor. This makes it a useful tool for studying the role of the kappa opioid receptor in various physiological and pathological conditions. However, one limitation of using 1-[(5-ethyl-3-thienyl)carbonyl]piperidine is its short half-life, which can make it difficult to administer and maintain therapeutic concentrations in vivo.

Future Directions

There are several future directions for research on 1-[(5-ethyl-3-thienyl)carbonyl]piperidine. One area of interest is its potential use in the treatment of substance abuse disorders and withdrawal symptoms. Another area of interest is its potential use in the treatment of anxiety and stress-related disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-ethyl-3-thienyl)carbonyl]piperidine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[(5-ethyl-3-thienyl)carbonyl]piperidine involves the reaction of 5-ethyl-3-thiophenecarboxylic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure 1-[(5-ethyl-3-thienyl)carbonyl]piperidine. The yield of the synthesis method is approximately 60%.

Scientific Research Applications

1-[(5-ethyl-3-thienyl)carbonyl]piperidine has been extensively studied for its potential therapeutic applications in various medical fields such as psychiatry, neurology, and pain management. It has been found to have anxiolytic, analgesic, and antipsychotic effects. 1-[(5-ethyl-3-thienyl)carbonyl]piperidine has also been studied for its potential use in the treatment of substance abuse disorders and withdrawal symptoms.

properties

IUPAC Name

(5-ethylthiophen-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-2-11-8-10(9-15-11)12(14)13-6-4-3-5-7-13/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNXVOOHXBLRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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